3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a chloro group and a methoxy group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine typically involves multiple steps. One common method includes the reaction of 3-chloropyridine with a suitable dioxane derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
3-Chloropyridine: A simpler analogue with only the chloro group attached to the pyridine ring.
Properties
CAS No. |
62186-77-0 |
---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
3-chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2)16-7-5-9(17-12)8-15-11-10(13)4-3-6-14-11/h3-4,6,9H,5,7-8H2,1-2H3 |
InChI Key |
ZRVWYUYQYOXRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCC(O1)COC2=C(C=CC=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.